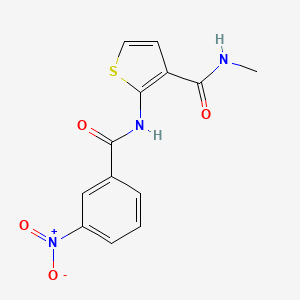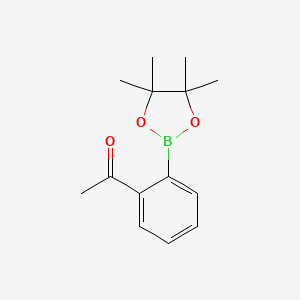
N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-nitrobenzoic acid with N-methylthiophene-3-carboxamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted thiophene derivatives .
Applications De Recherche Scientifique
N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications, including:
Biology: The compound is studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide include:
- 2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- N-methyl-2-(3-aminobenzamido)thiophene-3-carboxamide
- 2-(3-nitrobenzamido)-N-methylthiophene-3-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of both nitro and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-14-12(18)10-5-6-21-13(10)15-11(17)8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRPYVSKVIMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)
![3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2697360.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)


![tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2697370.png)


![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)
![3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2697377.png)
